1-(Difluoromethyl)-8-methylnaphthalene
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Overview
Description
1-(Difluoromethyl)-8-methylnaphthalene is an organic compound characterized by the presence of a difluoromethyl group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 8-methylnaphthalene using difluorocarbene precursors under specific reaction conditions . This process can be catalyzed by transition metals such as copper or nickel to enhance the efficiency and selectivity of the reaction .
Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-8-methylnaphthalene may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and green chemistry principles is becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-8-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .
Scientific Research Applications
1-(Difluoromethyl)-8-methylnaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-8-methylnaphthalene exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
1-(Trifluoromethyl)-8-methylnaphthalene: Similar in structure but with a trifluoromethyl group, leading to different chemical and physical properties.
8-Methylnaphthalene: Lacks the difluoromethyl group, resulting in distinct reactivity and applications.
1-(Difluoromethyl)naphthalene: Similar difluoromethyl group but without the methyl substitution, affecting its behavior in reactions.
Properties
Molecular Formula |
C12H10F2 |
---|---|
Molecular Weight |
192.20 g/mol |
IUPAC Name |
1-(difluoromethyl)-8-methylnaphthalene |
InChI |
InChI=1S/C12H10F2/c1-8-4-2-5-9-6-3-7-10(11(8)9)12(13)14/h2-7,12H,1H3 |
InChI Key |
FLRTVDCYWKHEPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2C(F)F |
Origin of Product |
United States |
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